An In-depth Technical Guide to Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (CAS: 56881-21-1)
An In-depth Technical Guide to Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (CAS: 56881-21-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The document delves into its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics, especially in the oncology domain. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.
Introduction
Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, bearing the CAS number 56881-21-1, is a fused heterocyclic compound that has emerged as a crucial scaffold in the synthesis of a variety of biologically active molecules. The thieno[2,3-b]pyrazine core is structurally analogous to purines, a feature that has been exploited in the design of molecules targeting key biological pathways.[1][2] Its utility is particularly pronounced in the field of oncology, where derivatives have shown promise as potent kinase inhibitors.[3][4] This guide will provide an in-depth exploration of this compound, from its fundamental properties to its application in the synthesis of potential therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 56881-21-1 | [5][6] |
| Molecular Formula | C₉H₉N₃O₂S | [5][6] |
| Molecular Weight | 223.25 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Melting Point | 119.5°C | [4] |
| Storage Temperature | 2-8°C or -20°C | [4][5] |
| InChI | 1S/C9H9N3O2S/c1-2-14-9(13)7-5(10)6-8(15-7)12-4-3-11-6/h3-4H,2,10H2,1H3 | [7][8] |
Synthesis of the Thieno[2,3-b]pyrazine Core: The Gewald Reaction
The synthesis of the 2-aminothiophene core of Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is often achieved through the versatile Gewald reaction.[9][10] This multicomponent reaction provides an efficient route to polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[11]
Mechanistic Rationale of the Gewald Reaction
The Gewald reaction proceeds through a series of well-established steps. The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base (e.g., a secondary amine like morpholine or piperidine). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the stable 2-aminothiophene ring system.[9] The use of microwave irradiation has been shown to improve reaction times and yields in some cases.[12]
Caption: Generalized workflow of the Gewald reaction.
Exemplary Synthesis Protocol
Materials:
-
2,3-Pyrazinedione
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol (or another suitable solvent)
Procedure:
-
To a solution of 2,3-pyrazinedione (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add a catalytic amount of morpholine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate.
Key Reactions and Derivatization
The primary amino group and the ester functionality of Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate make it a versatile intermediate for a variety of chemical transformations. A particularly important reaction is the palladium-catalyzed Buchwald-Hartwig amination, which is used to introduce aryl or heteroaryl substituents at the 7-amino position.[12][13]
The Buchwald-Hartwig Amination: A Gateway to Diverse Derivatives
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine in the presence of a palladium catalyst and a suitable ligand.[9][10] This reaction is instrumental in the synthesis of libraries of 7-substituted thieno[2,3-b]pyrazine derivatives for structure-activity relationship (SAR) studies.[13]
Caption: Workflow of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of a 7-Arylaminothieno[2,3-b]pyrazine Derivative
The following is a representative protocol for the Buchwald-Hartwig amination of a bromo-thieno[2,3-b]pyrazine derivative, which can be synthesized from the title compound.[13]
Materials:
-
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (synthesized from the title compound via Sandmeyer reaction)
-
Aryl amine (e.g., aniline)
-
Pd₂(dba)₃ (palladium catalyst)
-
Xantphos (ligand)
-
Sodium tert-butoxide (base)
-
Toluene (solvent)
Procedure:
-
To an oven-dried Schlenk tube, add methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl amine (1.1 equivalents) and sodium tert-butoxide (1.2 equivalents).
-
Add dry, degassed toluene via syringe.
-
Heat the reaction mixture at 100 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-arylaminothieno[2,3-b]pyrazine derivative.
Applications in Drug Discovery: A Focus on Oncology
The thieno[2,3-b]pyrazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[13] Derivatives of Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate have shown significant potential as anticancer agents.[1]
Inhibition of Protein Kinases
A primary mechanism of action for many thieno[2,3-b]pyrazine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15] Several thieno[2,3-d]pyrimidine derivatives, structurally related to thieno[2,3-b]pyrazines, have been identified as potent VEGFR-2 inhibitors.[16] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor angiogenesis.[15]
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